3-(2-hydroxyethyl)-1,2,3-benzotriazin-4(3H)-one

Overview

Description

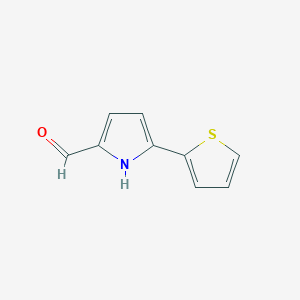

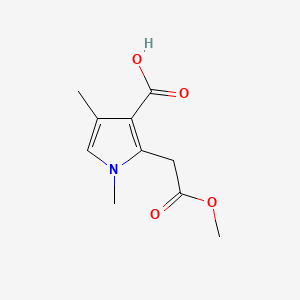

The compound “3-(2-hydroxyethyl)-1,2,3-benzotriazin-4(3H)-one” likely contains a benzotriazinone core, which is a type of heterocyclic compound. The “3-(2-hydroxyethyl)” part suggests the presence of a hydroxyethyl group attached to the 3rd position of the benzotriazinone ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as quinazolin-4(3H)-ones can be synthesized via visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes .Scientific Research Applications

Peptide Synthesis

3-(2-hydroxyethyl)-1,2,3-benzotriazin-4(3H)-one and its derivatives have been identified as valuable in the field of peptide synthesis. A notable example is the use of 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one as an efficient coupling reagent for peptide synthesis, both in solution and solid-phase coupling. This reagent offers a high degree of efficiency and versatility in the synthesis of peptides, an essential component in biochemical research and drug development (Fan, Hao, & Ye, 1996).

Catalysis and Synthesis

1,2,3-benzotriazin-4(3H)-one derivatives have been recognized for their potential application in the synthesis of pesticides and pharmaceuticals. They serve as key substrates in catalysis processes. For instance, a Cp*Co(III) catalyst has been used for the amidation of benzamides, using 1,2,3-benzotriazin-4(3H)-ones as critical reagents. This methodology facilitates the development of a one-pot procedure for preparing various 1,2,3-benzotriazin-4(3H)-one derivatives, demonstrating the compound's versatility in synthetic chemistry (Chirila et al., 2018).

Anticonvulsant Activity

In the field of medicinal chemistry, some derivatives of this compound, such as 3-benzyl-1,2,3-benzotriazin-4(3H)-ones, have been synthesized and evaluated for their anticonvulsant activities. These compounds showed promising results in animal models, contributing to the development of potential therapeutic agents for the treatment of convulsive disorders (Komet, 1997).

Structural and Energetic Studies

Comprehensive experimental and computational studies have been conducted on the energetics and structure of 1,2,3-benzotriazin-4(3H)-one. These studies provide insights into the enthalpy of formation, sublimation, and molecular structure, offering valuable information for the design and synthesis of new compounds based on this structure (Miranda et al., 2011).

Synthesis of Isoquinolones

Another application is in the synthesis of isoquinolones, where 1,2,3-benzotriazin-4(3H)-ones react with alkynes in the presence of a nickel catalyst. This process results in the formation of various substituted isoquinolones, expanding the chemical diversity available for pharmaceutical and synthetic chemistry applications (Miura, Yamauchi, & Murakami, 2008).

Safety and Hazards

Mechanism of Action

Target of Action

It’s structurally similar to fenquinotrione, a herbicide that inhibits the 4-hydroxyphenylpyruvate dioxygenase (hppd) activity .

Mode of Action

Based on its structural similarity to fenquinotrione, it might inhibit the hppd enzyme, which is crucial in the catabolic pathway of the amino acid tyrosine .

Biochemical Pathways

If it acts similarly to fenquinotrione, it could affect the tyrosine catabolic pathway by inhibiting the hppd enzyme .

Result of Action

If it acts similarly to fenquinotrione, it could lead to the inhibition of the hppd enzyme, affecting the tyrosine catabolic pathway .

properties

IUPAC Name |

3-(2-hydroxyethyl)-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c13-6-5-12-9(14)7-3-1-2-4-8(7)10-11-12/h1-4,13H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENHVTAMUAZEKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396315 | |

| Record name | 3-(2-hydroxyethyl)-1,2,3-benzotriazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72553-67-4 | |

| Record name | 3-(2-hydroxyethyl)-1,2,3-benzotriazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Hydrazino-3-methyl[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B3056502.png)

![4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester](/img/structure/B3056511.png)

![[3-(Hydroxymethyl)-1-oxa-4-azaspiro[4.4]nonan-3-yl]methanol](/img/structure/B3056514.png)

![Octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester](/img/structure/B3056521.png)